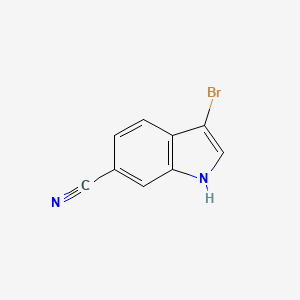
3-bromo-1H-indole-6-carbonitrile
Descripción general
Descripción
3-bromo-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C9H5BrN2 . It has a molecular weight of 221.06 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H . This code provides a specific standard for molecular structure representation.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis of Complex Indole Derivatives The compound 3-bromo-1H-indole-6-carbonitrile serves as a critical precursor in the synthesis of complex indole derivatives, which are pivotal in pharmaceutical and material sciences. For instance, the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with CH2(CN)2 has been utilized to prepare a series of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, showcasing the compound's utility in creating nitrogen-rich heterocycles with potential biological activity (Kobayashi et al., 2015).
Nucleophilic Reactivities and Synthesis Pathways The nucleophilic reactivity of indoles, including derivatives like this compound, plays a significant role in organic synthesis. Research exploring the kinetics of coupling reactions of indoles has provided insights into their reactivity patterns, which are instrumental in designing novel synthetic routes for indole-based compounds (Lakhdar et al., 2006).
Advancements in Indole-Based Catalysis The development of Rh(iii)-catalyzed annulation techniques utilizing 2-arylindole-3-carbonitriles demonstrates the versatility of this compound derivatives in constructing benzo[a]carbazoles. This method underscores the strategic use of the NH unit in indole as a directing group for intramolecular C(sp2)-H bond functionalization, opening new avenues for the synthesis of indole-based compounds with high atom-efficiency and regio-selectivity (Li et al., 2017).
Innovative Methodologies for Indole Synthesis Emerging methodologies for the synthesis of indole skeletons, such as the palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles, reveal the expanding toolkit available for constructing indole frameworks. These methods exhibit good functional group tolerance and chemoselectivity, providing a strategic approach for direct construction of indole skeletons with potential for further synthetic elaboration (Yu et al., 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which include 3-bromo-1h-indole-6-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses . The interaction of these compounds with their targets leads to changes that result in their biological activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound’s action would result in a range of molecular and cellular effects corresponding to its specific biological activity .
Propiedades
IUPAC Name |
3-bromo-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSWUPGDEJKIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[Cyano-(1-methylsulfanylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2963371.png)
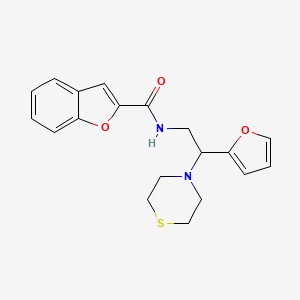


![2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963375.png)
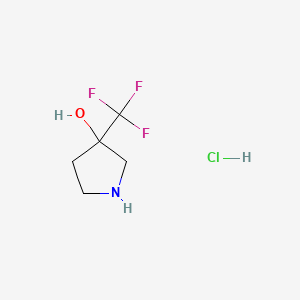
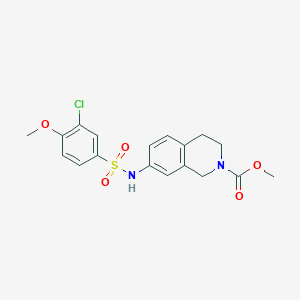
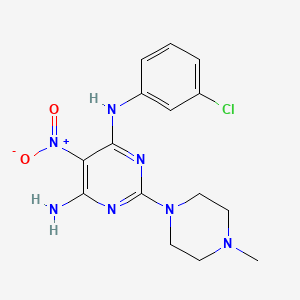
![1-(Benzenesulfonyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2963381.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2963382.png)
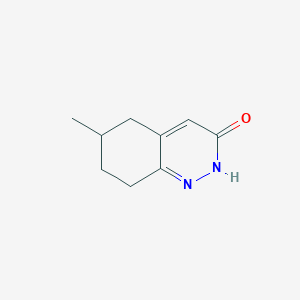
![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid hcl](/img/structure/B2963389.png)
![3-Prop-2-enyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2963390.png)

